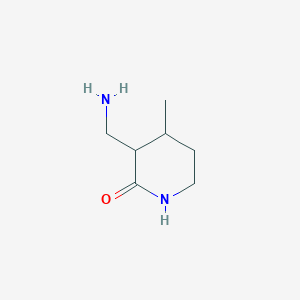

3-(Aminomethyl)-4-methylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminomethyl)-4-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one typically involves the reaction of 4-methylpiperidin-2-one with formaldehyde and a primary amine under acidic conditions. This reaction is a type of Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-methylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the original compound.

Reduction: Various amine derivatives.

Substitution: Substituted piperidinones with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Inhibition of Protein Tyrosine Phosphatase SHP2

One of the significant applications of 3-(Aminomethyl)-4-methylpiperidin-2-one is its role as an inhibitor of protein tyrosine phosphatase SHP2. This enzyme is implicated in various cellular processes, including cell growth and differentiation, making it a target for cancer therapies. A patent describes the use of this compound as part of pharmaceutical compositions aimed at treating diseases associated with SHP2 activity, such as certain cancers and autoimmune diseases .

1.2. Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly against filoviruses like Ebola and Marburg. These compounds have been shown to inhibit viral entry into host cells, offering a potential therapeutic avenue for treating viral infections . The structure-activity relationship studies highlight modifications that enhance potency against these viruses.

2.1. Anticancer Properties

The compound's piperidine structure is associated with various anticancer activities. Recent studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer types, including breast and pancreatic cancers . For instance, modifications to the piperidine ring have led to compounds that effectively bind to targets involved in cancer cell survival pathways.

2.2. Enzyme Inhibition

This compound has been explored for its ability to inhibit enzymes related to neurotransmitter uptake, specifically the choline transporter. This inhibition can affect acetylcholine levels in the brain, potentially leading to therapeutic effects in neurodegenerative diseases such as Alzheimer's . The structure-activity relationships indicate that specific substitutions on the piperidine ring enhance inhibitory activity.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

3-(Aminomethyl)piperidine: Similar structure but lacks the methyl group at the 4-position.

4-Methylpiperidin-2-one: Lacks the aminomethyl group.

3-(Aminomethyl)-5-methylpiperidin-2-one: Similar structure with an additional methyl group at the 5-position

Uniqueness: 3-(Aminomethyl)-4-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(Aminomethyl)-4-methylpiperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structural attributes, which facilitate interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol. The compound features a piperidine ring substituted with an aminomethyl group and a methyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound has been studied for its potential as an inhibitor of various biological pathways, including:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. For instance, it has shown potential as an inhibitor against filoviruses such as Ebola and Marburg viruses. In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity, with effective concentrations (EC50) below 10 μM against these viruses .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the Akt pathway. This modulation leads to reduced cell proliferation and increased cancer cell death .

Neuroprotective Effects

In addition to its antiviral and anticancer activities, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of piperidine derivatives, this compound was tested against wild-type Ebola virus strains in Vero cells. The results indicated a strong inhibition of viral entry, supporting its potential use as a therapeutic agent for viral infections .

Case Study 2: Cancer Cell Line Studies

Another study explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 3: Neuroprotection

Research investigating the neuroprotective properties showed that this compound could attenuate neuronal damage induced by oxidative stress in vitro. It was found to decrease reactive oxygen species (ROS) levels and enhance cell survival rates under stress conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-methylpiperidin-2-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a piperidin-2-one scaffold. Introduce the 4-methyl group via alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Install the aminomethyl moiety at position 3 using reductive amination (e.g., formaldehyde and NaBH₃CN) or a Mannich reaction .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from THF to DCM) to improve yield. For challenging steps, employ microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Compare with computed chemical shifts (e.g., using ACD/Labs or Gaussian) .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the structure to confirm stereochemistry and intramolecular hydrogen bonding, as demonstrated for analogous piperidinones .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. How should researchers design initial biological activity screens for this compound?

- Methodology :

- In Silico Prediction : Use tools like PASS Online to prioritize targets (e.g., enzyme inhibition or receptor modulation). For example, similar compounds show activity as ubiquinol-cytochrome c reductase inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay), CNS permeability (PAMPA-BBB), and binding affinity for receptors (e.g., serotonin or dopamine receptors via radioligand displacement) .

- Dose Range : Start with 1–100 µM in triplicate, using positive controls (e.g., fluoxetine for antidepressants) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve neurotropic activity?

- Methodology :

- Subgroup Analysis : Synthesize derivatives with variations in the aminomethyl group (e.g., bulkier alkyl chains or aromatic substituents). Compare nootropic/antidepressant effects in rodent models .

- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen-bond donors/acceptors. For example, the piperidinone carbonyl may interact with NMDA receptors .

- Data Interpretation : Apply multivariate analysis to correlate logP, polar surface area, and IC₅₀ values.

Q. How to resolve contradictions between in silico predictions and in vivo efficacy data?

- Methodology :

- Retrospective Validation : Re-analyze PASS Online predictions (e.g., Pa > 0.7 indicates high probability) against experimental outcomes. Discrepancies may arise from off-target effects or metabolic instability .

- Metabolite Screening : Use LC-HRMS to identify phase I/II metabolites. For example, oxidative deamination of the aminomethyl group could reduce activity .

- Docking Refinement : Incorporate flexible receptor models (e.g., induced-fit docking in AutoDock Vina) to account for binding site plasticity .

Q. What strategies are effective for elucidating the mechanism of action (MoA) in CNS disorders?

- Methodology :

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins. Identify via tryptic digest and LC-MS/MS .

- Pathway Analysis : Perform RNA-seq on treated neuronal cells to map differentially expressed genes (e.g., BDNF or CREB pathways) .

- Electrophysiology : Test modulation of ion channels (e.g., voltage-sensitive calcium channels) in patch-clamp assays .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodology :

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-(aminomethyl)-4-methylpiperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(5)4-8/h5-6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

JLTBFWJFUPCCMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(=O)C1CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.